N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This structure is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The imidazo[1,2-a]pyridine moiety, in particular, is a bicyclic structure that contributes to the complexity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazo[1,2-a]pyridines can undergo various reactions. For instance, they can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Medicinal Chemistry: Antiviral and Antibacterial Applications
Imidazo[1,2-a]pyridines, the core structure of the compound , have shown promising bioactivity in medicinal chemistry. They are known for their antiviral and antibacterial properties . This makes them valuable in the development of new therapeutic agents that can inhibit the growth of various viruses and bacteria, potentially leading to treatments for diseases that currently lack effective drugs.
Oncology: Anticancer Properties
The imidazo[1,2-a]pyridine moiety has been associated with anticancer activity . Research into the compound’s potential as a cancer treatment could lead to the discovery of novel mechanisms of action against cancer cells, offering alternative pathways for therapeutic intervention.
Neuropharmacology: GABA A Receptor Modulation
This class of compounds has been described as modulators of the GABA A receptor . As such, they could be used in the treatment of neurological disorders that are affected by this receptor system, including epilepsy, anxiety disorders, and sleep disturbances.
Cardiovascular Research: Calcium Channel Blocking
Imidazo[1,2-a]pyridines have been identified as calcium channel blockers . This application is significant in cardiovascular research, where calcium channel blockers are used to treat a variety of conditions, such as hypertension and angina.
Tuberculosis Treatment: Antituberculosis Activity
The compound’s framework has shown antituberculosis properties . Given the global challenge of tuberculosis and the emergence of drug-resistant strains, research into new antituberculosis agents is crucial.
Material Science: Structural Character
Apart from its biomedical applications, the imidazo[1,2-a]pyridine scaffold is also useful in material science due to its structural character . It could be employed in the development of new materials with specific light-sensitive properties or as optical media for data storage.
Mechanism of Action
Target of Action
These include cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively .
Mode of Action
For instance, as CDK inhibitors, they can halt cell cycle progression, leading to the inhibition of cell proliferation . As calcium channel blockers, they can modulate neuronal excitability . As GABA A receptor modulators, they can influence neurotransmission .
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may impact pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .
Result of Action
Based on the known effects of imidazo[1,2-a]pyridines, potential outcomes might include altered cell cycle progression, modified neuronal excitability, and changes in neurotransmission .
Future Directions
The future research directions involving this compound could be vast, given the wide range of biological activities associated with imidazo[1,2-a]pyridines . These could include further exploration of its potential therapeutic uses, investigation of its mechanism of action, and development of more efficient synthesis methods.
properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-7-6-14-23-15-18(22-20(16)23)12-13-21-19(24)11-5-10-17-8-3-2-4-9-17/h2-4,6-9,14-15H,5,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCQOWUNNOEZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.